PI3Kγ Catalytic Efficiency Advantage
Kinetic analysis with purified p110γ reveals that 1‑stearoyl‑2‑arachidonoyl‑PI is a significantly better substrate than the monounsaturated analog 1‑stearoyl‑2‑oleoyl‑PI. Under identical conditions, the catalytic efficiency (Vmax/Km) was 9.46 × 10^3 min⁻¹·mg⁻¹ for the arachidonoyl species versus 2.85 × 10^3 min⁻¹·mg⁻¹ for the oleoyl species, corresponding to a 3.3‑fold preference .
| Evidence Dimension | Catalytic efficiency (Vmax/Km) |
|---|---|
| Target Compound Data | PI(18:0/20:4): Vmax 123 nmol/min/mg, Km 13 µM, Vmax/Km 9.46 × 10^3 min⁻¹·mg⁻¹ |
| Comparator Or Baseline | PI(18:0/18:1): Vmax 57 nmol/min/mg, Km 20 µM, Vmax/Km 2.85 × 10^3 min⁻¹·mg⁻¹ |
| Quantified Difference | 3.3-fold higher catalytic efficiency for the arachidonoyl species |
| Conditions | Purified recombinant p110γ; lipid vesicles (10 mol% PI, 90 mol% phosphatidylcholine), 50 µM ATP, 30°C, pH 7.4. |
Why This Matters
Procurement of PI(18:0/20:4) ensures that in vitro PI3K assays reproduce the high catalytic throughput of native signalling membranes, avoiding the substantial underestimation of PIP3 production that occurs with alternative PI species.
- [1] Walker, E.H., Pacold, M.E., Perisic, O., Stephens, L., Hawkins, P.T., Wymann, M.P., & Williams, R.L. (2001). Structural determinants of the substrate specificity of phosphoinositide 3-kinase γ. Biochemical Journal, 353, 145-154. DOI:10.1042/bj3530145. View Source
